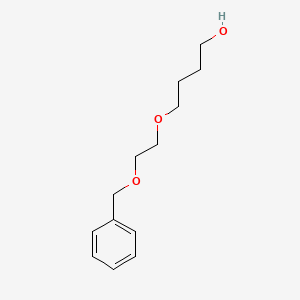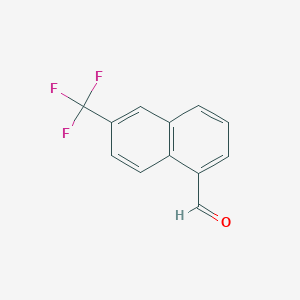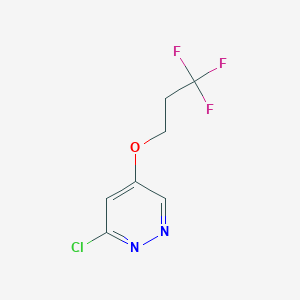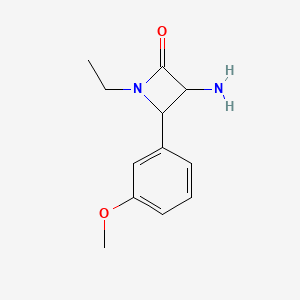
Benzyl-PEG2-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-PEG2-ethanol is a compound that serves as a polyethylene glycol (PEG)-based linker for proteolysis-targeting chimeras (PROTACs). This compound is crucial in forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C13H20O3, and it has a molecular weight of 224.3 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG2-ethanol typically involves the reaction of benzyl alcohol with a polyethylene glycol derivative. One common method includes the use of benzyl bromide and polyethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
Benzyl-PEG2-ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
科学研究应用
Benzyl-PEG2-ethanol is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to selectively degrade target proteins, making them valuable tools in drug discovery and development. The compound is also used in:
Chemistry: As a linker in the synthesis of complex molecules.
Biology: In studies involving protein degradation and cellular processes.
Medicine: In the development of targeted therapies for diseases such as cancer.
Industry: In the production of specialized chemicals and pharmaceuticals
作用机制
Benzyl-PEG2-ethanol functions as a linker in PROTACs, which contain two different ligands connected by the PEG-based linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby modulating protein levels within the cell .
相似化合物的比较
Similar Compounds
Benzyl-PEG2-alcohol: Similar in structure but with a primary alcohol group instead of an ethanol group.
Benzyl-PEG3-ethanol: Contains an additional ethylene glycol unit, making it slightly longer.
Uniqueness
Benzyl-PEG2-ethanol is unique due to its specific length and functional groups, which make it particularly suitable for use in PROTACs. Its PEG-based structure provides flexibility and solubility, enhancing its effectiveness as a linker in various applications .
属性
分子式 |
C13H20O3 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
4-(2-phenylmethoxyethoxy)butan-1-ol |
InChI |
InChI=1S/C13H20O3/c14-8-4-5-9-15-10-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
InChI 键 |
XHCCLLDOFRBCKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCOCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)

![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)




![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)


![1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11883016.png)


